molecular formula C9H17IO2 B126508 4-Iodobutyl Tetrahydropyranyl Ether CAS No. 41049-30-3

4-Iodobutyl Tetrahydropyranyl Ether

Cat. No.: B126508
CAS No.: 41049-30-3
M. Wt: 284.13 g/mol
InChI Key: GTUOMTZFCNDDBA-UHFFFAOYSA-N
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Description

4-Iodobutyl Tetrahydropyranyl Ether (CAS 41049-30-3) is a versatile bifunctional reagent of significant value in multistep organic synthesis and methodology development. Its molecular structure incorporates two key functional handles: a robust tetrahydropyranyl (THP) ether and a terminal iodide. The THP ether moiety is a well-established and widely used protecting group for alcohols, offering exceptional stability towards a broad range of reaction conditions, including strong bases, organometallic reagents (such as Grignards and organolithiums), and reducing agents . This allows researchers to protect a hydroxyl group selectively while performing transformations elsewhere on a complex molecule. The deprotection of the THP group is conveniently achieved under mild acidic conditions, making it a reliable choice for synthetic strategies . Conversely, the primary alkyl iodide segment serves as an excellent electrophile, enabling critical carbon-chain elongation steps. This group can participate in various nucleophilic substitution reactions, most notably SN2 reactions, and is a prime candidate for facilitating key carbon-carbon bond formations. A prominent research application involves the initial deprotonation and metal-halogen exchange of aryl bromides in suitable ethereal solvents to generate aryl nucleophiles. These intermediates can then be efficiently trapped by this compound, installing a protected alcohol functionality at a specific distance from the aromatic core . This synthetic maneuver is particularly useful for constructing molecular scaffolds found in pharmaceuticals and fragrances. Furthermore, the iodine handle makes this compound a valuable precursor for further functional group interconversion, providing a versatile gateway to other valuable intermediates. The compound's primary research utility lies in its role as a molecular building block, enabling the strategic introduction of a protected hydroxybutyl chain into target structures with high efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodobutoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUOMTZFCNDDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455542
Record name 2-(4-iodobutoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41049-30-3
Record name 2-(4-iodobutoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Iodobutyl Tetrahydropyranyl Ether

Established Synthetic Routes and Their Mechanistic Underpinnings

The traditional synthesis of 4-Iodobutyl Tetrahydropyranyl Ether is typically achieved through a two-step process involving the protection of a diol followed by halogenation, or by direct etherification of 4-iodobutanol.

Etherification Protocols for Tetrahydropyranyl Protection

The protection of the hydroxyl group as a tetrahydropyranyl (THP) ether is a widely employed strategy in multi-step organic synthesis due to its low cost, ease of introduction, and stability towards a range of non-acidic reagents. nih.gov The formation of THP ethers is generally accomplished by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. organic-chemistry.org

The reaction mechanism involves the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized carbocation. youtube.com The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated ether. Subsequent deprotonation yields the final THP ether product. A variety of acid catalysts can be employed for this transformation, including hydrochloric acid, p-toluenesulfonic acid (PTSA), and boron trifluoride etherate. nih.govsigmaaldrich.com

A common route to this compound involves the direct reaction of 4-iodobutanol with DHP. This method is efficient, provided the acidic conditions are mild enough to prevent degradation of the iodoalkyl chain.

Table 1: Comparison of Catalysts for Tetrahydropyranylation

Catalyst Reaction Conditions Advantages Disadvantages
p-Toluenesulfonic acid (PTSA) CH₂Cl₂, room temperature Readily available, effective Can be too acidic for sensitive substrates
Pyridinium p-toluenesulfonate (PPTS) DCE, 60°C Milder than PTSA May require elevated temperatures
Boron trifluoride etherate (BF₃·OEt₂) Et₂O, room temperature Highly effective Moisture sensitive, can be harsh

This table is generated based on data from multiple sources. nih.gov

Iodination Strategies for the Butyl Chain

An alternative to the direct etherification of 4-iodobutanol is the iodination of a pre-formed THP-protected butanol derivative. This approach is particularly useful when the starting material is 1,4-butanediol. The synthesis would first involve the mono-protection of 1,4-butanediol with DHP to yield 4-(tetrahydropyran-2-yloxy)butan-1-ol. The remaining free hydroxyl group can then be converted to an iodide.

Standard iodination methods, such as the Appel reaction (using triphenylphosphine and iodine) or the Finkelstein reaction (using sodium iodide in acetone), can be employed. The choice of iodination reagent and conditions is critical to avoid cleavage of the acid-labile THP ether.

Convergent Synthesis Approaches

Convergent synthesis strategies aim to construct a target molecule from several independently synthesized fragments. While less common for a relatively simple molecule like this compound, a convergent approach could involve the coupling of a pre-functionalized tetrahydropyran (B127337) ring with a butyl iodide fragment. However, for this specific compound, linear synthetic routes are generally more efficient. The principles of convergent synthesis are more frequently applied in the construction of significantly more complex molecules where this ether might be a key building block. rsc.org

Development of Novel and Green Synthesis Protocols

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of THP ethers, including this compound. These efforts are driven by the principles of green chemistry, which emphasize the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. nih.gov

Catalytic Approaches to Compound Formation

A significant area of development has been the use of heterogeneous and recyclable catalysts for tetrahydropyranylation. These catalysts offer advantages such as simplified product purification and reduced waste generation. Examples of such catalysts include:

Zeolite H-beta: This solid acid catalyst provides a mild and efficient alternative for both the formation and cleavage of THP ethers. organic-chemistry.org

Montmorillonite clay K-10: This acidic clay can be used as a catalyst for the protection of alcohols as THP ethers. nih.gov

Ammonium bisulfate supported on silica (NH₄HSO₄/SiO₂): This solid-supported catalyst has been shown to be effective for the tetrahydropyranylation of alcohols in green ethereal solvents like cyclopentyl methyl ether. nih.gov

Copper(II)-catalyzed methods have also been explored for ether synthesis, offering mild and essentially neutral reaction conditions that are tolerant of a range of functional groups. nih.gov

Atom-Economical and Solvent-Minimizing Methods

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov The ideal synthesis of this compound would be a one-pot reaction that minimizes the number of synthetic steps and waste generated.

Solvent selection also plays a crucial role in the environmental impact of a synthesis. The use of greener solvents, such as water or bio-derived ethers, is highly desirable. iosrjournals.orgresearchgate.net Research has demonstrated the feasibility of performing tetrahydropyranylation reactions in water using triethylamine as a catalyst, offering a more sustainable alternative to traditional organic solvents. iosrjournals.org Furthermore, solvent-free conditions, often facilitated by grinding reagents with a solid catalyst, represent an even more environmentally benign approach. researchgate.net

Table 2: Green Synthesis Approaches for Tetrahydropyranylation

Method Catalyst/Solvent Key Features
Heterogeneous Catalysis NH₄HSO₄/SiO₂ in Cyclopentyl methyl ether Recyclable catalyst, green solvent
Aqueous Synthesis Triethylamine in Water Environmentally benign solvent

This table is generated based on data from multiple sources. nih.goviosrjournals.orgresearchgate.net

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior control over reaction parameters, which can lead to higher yields and selectivities.

Recent research has demonstrated the successful application of flow chemistry to the selective monoprotection of symmetrical diols, a key step in a potential synthesis of this compound. scirp.org The monotetrahydropyranylation of 1,4-butanediol, a direct precursor, has been optimized in a flow reactor. In a typical batch reaction, achieving high selectivity for the mono-protected product is challenging, often leading to a statistical mixture of the diol, the desired mono-ether, and the di-protected ether. To favor mono-protection in batch, a large excess of the diol is typically required, which complicates purification and is economically inefficient. scirp.org

In contrast, conducting the reaction in a flow reactor allows for precise control over residence time and stoichiometry, leading to significantly improved selectivity for the mono-THP protected 1,4-butanediol. scirp.org By optimizing the length of the flow reactor tube and the concentration of the acid catalyst (e.g., camphorsulfonic acid, CSA), a higher selectivity for the monoprotected derivative was achieved compared to conventional batch experiments. scirp.org This flow method is also readily scalable by numbering-up the reactors, allowing for efficient large-scale synthesis without compromising selectivity or yield. scirp.org

Following the efficient mono-protection of 1,4-butanediol in a flow system, the subsequent conversion of the remaining primary alcohol to an iodide can be envisioned. This transformation is commonly achieved using standard iodination conditions, such as the Appel reaction, which involves triphenylphosphine (PPh3) and iodine (I2) with imidazole. commonorganicchemistry.comnrochemistry.com Integrating this second step into a continuous flow process would involve introducing the mono-protected diol effluent from the first reactor into a second module where it is mixed with the iodinating reagents. This "telescoped" approach, where sequential reactions are performed in a continuous line without isolating intermediates, is a key advantage of flow synthesis, potentially reducing waste, time, and cost.

Table 1: Comparison of Batch vs. Flow Synthesis for Monotetrahydropyranylation of 1,4-Butanediol

ParameterBatch ReactionFlow Reactor
Selectivity (Mono/Di-THP) Lower, statistical mixture often observedHigher, optimized for mono-protection scirp.org
Reagent Stoichiometry Often requires excess diol for selectivity scirp.orgNear stoichiometric ratios can be used
Reaction Time 6 - 10 minutes (for selective formation) scirp.orgControlled by flow rate and reactor volume
Scalability Challenging to maintain selectivityReadily scalable by numbering-up scirp.org
Process Control Less precise control over mixing and temp.Precise control over reaction parameters

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound from a symmetrical precursor like 1,4-butanediol necessitates precise control over regioselectivity to differentiate between the two identical hydroxyl groups. Furthermore, the formation of the THP ether introduces a new stereocenter, bringing stereochemical considerations to the forefront.

Two primary retrosynthetic pathways can be considered for the synthesis, each hinging on the regioselective step:

Pathway A: Iodination followed by Protection: This involves the selective mono-iodination of 1,4-butanediol to form 4-iodobutan-1-ol, followed by the protection of the remaining alcohol with dihydropyran (DHP).

Pathway B: Protection followed by Iodination: This route involves the selective mono-protection of 1,4-butanediol to form 4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol, followed by the iodination of the terminal alcohol.

Pathway B, particularly when employing flow chemistry for the mono-protection step as described previously, offers a highly efficient and selective route. scirp.org Once the mono-THP ether of 1,4-butanediol is formed, the remaining primary alcohol can be selectively converted to an iodide. The Appel reaction is highly effective for this transformation. nrochemistry.comwikipedia.org This reaction proceeds under mild conditions and is generally chemoselective for primary over secondary alcohols, and is compatible with the acid-sensitive THP ether group when performed under neutral or slightly basic conditions (using a base like imidazole). researchgate.netias.ac.in The high regioselectivity for the primary alcohol in unsymmetrical diols under these conditions is well-documented, ensuring that the iodination occurs at the desired position. ias.ac.in

Table 2: Reagents for Selective Iodination of Primary Alcohols

Reagent SystemConditionsSelectivityReference
PPh3, I2, ImidazoleRoom Temperature, CH2Cl2High for primary alcohols nrochemistry.com
PPh3, I2Toluene, refluxGood, may require base researchgate.net
Polymer-supported DMAP, PPh3, I2Catalytic base, high chemoselectivityExcellent for primary vs. secondary ias.ac.in

The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) to form a THP ether creates a new stereogenic center at the anomeric carbon (C-2) of the pyran ring. organic-chemistry.org This means that if the alcohol substrate (in this case, 4-iodobutanol or a mono-protected butanediol) is achiral, the product, this compound, will be formed as a racemic mixture of two enantiomers.

If the alcohol substrate already possesses a stereocenter, the reaction will lead to the formation of a mixture of diastereomers. organic-chemistry.org The control of this diastereoselectivity can be a significant challenge in organic synthesis. The formation of the acetal (B89532) typically proceeds through an oxocarbenium ion intermediate, which is planar. The alcohol can then attack from either face of this intermediate, leading to both diastereomers.

In the specific case of this compound, since the starting materials (1,4-butanediol and DHP) are achiral, the product is a racemate. For most applications where the THP group serves solely as a protecting group, this is of no consequence, as the stereocenter is removed upon deprotection. However, in contexts where the stereochemistry of the THP acetal might influence subsequent diastereoselective reactions on the molecule, separation of the diastereomers or a diastereoselective synthesis would be necessary. While methods for the diastereoselective synthesis of highly substituted tetrahydropyrans exist, achieving high diastereocontrol in the simple tetrahydropyranylation of a functionalized primary alcohol without a nearby directing group remains a synthetic challenge.

Reactivity and Mechanistic Investigations of 4 Iodobutyl Tetrahydropyranyl Ether

Transformations Involving the Terminal Iodine

The primary alkyl iodide in 4-Iodobutyl Tetrahydropyranyl Ether serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Substitution Reactions

The terminal iodine atom is susceptible to displacement by a range of nucleophiles. libretexts.orgpressbooks.pub These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bearing the iodine, leading to inversion of configuration if the carbon were chiral. Common nucleophiles include alkoxides, thiolates, cyanides, and amines, allowing for the introduction of diverse functional groups at the terminus of the butyl chain. The choice of solvent is crucial, with polar aprotic solvents generally favoring the S(_N)2 pathway. libretexts.org

Intramolecular nucleophilic substitution is also a possibility, where a nucleophilic group within the same molecule displaces the iodide, leading to the formation of a cyclic product. pressbooks.pub For instance, if the THP-protected alcohol were deprotected in situ, the resulting alkoxide could potentially displace the iodide to form a cyclic ether.

Organometallic Reagent Formation (e.g., Grignard, Organolithium, Organozinc)

The carbon-iodine bond can be converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 4-(tetrahydropyranyloxy)butylmagnesium iodide. libretexts.orggoogle.comyoutube.commasterorganicchemistry.comyoutube.com These reagents are powerful nucleophiles and strong bases, and are widely used in reactions with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds. youtube.comyoutube.com The use of an etheral solvent is essential to stabilize the Grignard reagent through complexation. libretexts.orgyoutube.com

Organolithium Reagents: Organolithium reagents can be prepared by reacting the alkyl iodide with lithium metal. masterorganicchemistry.com These reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.org The reaction is typically carried out in a hydrocarbon solvent. saylor.org Due to their high reactivity, organolithium reagents must be handled under an inert atmosphere. saylor.org Lithium-halogen exchange, reacting the alkyl iodide with an existing organolithium reagent like t-butyllithium, is another method to generate the desired organolithium species. wikipedia.org

Organozinc Reagents: Organozinc reagents can be formed by the direct insertion of zinc metal into the carbon-iodine bond or by transmetalation from the corresponding organolithium or Grignard reagent. sigmaaldrich.comd-nb.infonih.gov Organozinc reagents are generally less reactive than Grignard or organolithium reagents, which allows for greater functional group tolerance. sigmaaldrich.comd-nb.info They are particularly useful in copper-catalyzed and palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

Organometallic ReagentMethod of FormationKey CharacteristicsTypical Solvents
Grignard (R-MgI)Reaction with Mg metalStrong nucleophile and baseDiethyl ether, THF
Organolithium (R-Li)Reaction with Li metal or lithium-halogen exchangeVery strong nucleophile and base, highly reactiveHydrocarbon solvents (e.g., pentane, hexane)
Organozinc (R-ZnI)Direct insertion of Zn or transmetalationLess reactive, greater functional group toleranceTHF

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bond of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex organic molecules.

Suzuki Coupling: In a Suzuki coupling, the alkyl iodide can be coupled with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This reaction forms a new carbon-carbon single bond. The reactivity of the alkyl iodide is generally higher than that of the corresponding bromide or chloride.

Sonogashira Coupling: The Sonogashira reaction couples the alkyl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is a reliable method for the formation of a carbon-carbon triple bond. The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the alkyl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

ReactionCoupling PartnerCatalyst SystemBond Formed
SuzukiOrganoboron compoundPalladium catalyst, baseC-C single bond
SonogashiraTerminal alkynePalladium catalyst, Cu(I) co-catalyst, baseC-C triple bond
HeckAlkenePalladium catalyst, baseC-C double bond

Radical Reactions and Their Pathways

The carbon-iodine bond can undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators like AIBN in the presence of reagents such as tributyltin hydride. libretexts.org These radical intermediates can participate in various transformations, including cyclizations and intermolecular additions. nih.gov For instance, in the presence of a suitable radical acceptor, the initially formed radical can add to a double or triple bond, leading to the formation of a new carbon-carbon bond.

Reactions of the Tetrahydropyranyl Ether Moiety

The THP ether group is a widely used protecting group for alcohols due to its stability under a variety of non-acidic conditions, including those involving organometallic reagents and hydrides. organic-chemistry.org

Selective Deprotection Methodologies

The removal of the THP group is typically achieved under acidic conditions. organic-chemistry.org However, various mild and selective methods have been developed to deprotect the THP ether without affecting other sensitive functional groups.

A number of reagents and conditions can be employed for the deprotection of THP ethers. These include:

Acidic Hydrolysis: Traditional methods utilize aqueous mineral acids or organic acids. acs.org

Lewis Acids: Mild Lewis acids can be used for the deprotection of acid-sensitive molecules. organic-chemistry.org

Iodine in Methanol (B129727): This provides a mild method for the selective cleavage of THP ethers. tandfonline.com

Lithium Chloride in Aqueous DMSO: Heating a THP ether with lithium chloride in a mixture of water and dimethyl sulfoxide (B87167) (DMSO) at 90 °C effectively removes the protecting group. acs.orgacs.orgorganic-chemistry.org

Catalytic Copper(II) Chloride Dihydrate: Refluxing in 95% ethanol (B145695) with a catalytic amount of CuCl(_2)(\cdot)2H(_2)O is an efficient deprotection method. pku.edu.cn

Catalytic Decaborane (B607025): A catalytic amount of decaborane in absolute methanol at room temperature can deprotect THP ethers. koreascience.kr

The choice of deprotection method will depend on the other functional groups present in the molecule and the desired reaction conditions. The ability to selectively remove the THP group is a key advantage of its use in multistep synthesis.

Reagent/ConditionsSolventTemperatureKey Features
Aqueous Mineral/Organic AcidsAqueous mediaVariesTraditional method
IodineMethanolRoom TemperatureMild and selective
LiCl, H₂ODMSO90 °CMild, aqueous method
Catalytic CuCl₂·2H₂O95% EthanolRefluxSimple and efficient
Catalytic DecaboraneMethanolRoom TemperatureMild, tolerates acid-sensitive groups

Stability and Reactivity under Diverse Reaction Conditions

This compound is a bifunctional molecule that exhibits distinct reactivity profiles at its two functional ends: the primary alkyl iodide and the tetrahydropyranyl (THP) ether. The stability and reactivity of this compound are dictated by the interplay of these two groups under various reaction conditions.

The tetrahydropyranyl (THP) ether moiety is a widely utilized protecting group for alcohols due to its predictable stability. nih.gov It is generally stable under a wide range of non-acidic conditions. nih.govresearchgate.net This includes resistance to strongly basic conditions, organometallic reagents such as Grignard and organolithium reagents (typically below 0°C), metal hydrides, and various acylating and alkylating agents. organic-chemistry.orgthieme-connect.de The stability of the THP ether in these environments allows for selective transformations to be carried out on the iodoalkyl chain of the molecule without affecting the protected hydroxyl group.

Conversely, the THP ether is labile to acidic conditions. total-synthesis.com Cleavage of the THP ether can be readily achieved using protic acids such as acetic acid in a tetrahydrofuran/water mixture, or with Lewis acids. nih.govorganic-chemistry.org The mechanism of deprotection involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion, which then reacts with a nucleophile (like water or an alcohol) to release the free alcohol. total-synthesis.comyoutube.com

The primary iodo group in this compound is a reactive site for nucleophilic substitution. Iodine is an excellent leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, especially given the unhindered nature of the primary carbon. pressbooks.pubmasterorganicchemistry.com The reactivity of the iodo- group allows for the introduction of various functionalities at this position of the molecule.

The following table summarizes the stability and reactivity of this compound under different conditions:

Condition Reagent Example Effect on THP Ether Effect on Iodo- Group
Strongly Basic NaOH, KOH Stable organic-chemistry.org Stable (unless nucleophilic)
Nucleophilic NaCN, NaN(_3) Stable total-synthesis.com Substitution (S(_N)2) numberanalytics.com
Organometallic R-MgBr, R-Li (low temp) Stable thieme-connect.de Substitution
Reducing (Hydrides) LiAlH(_4), NaBH(_4) Stable organic-chemistry.org Reduction possible
Acidic (Protic/Lewis) HCl, Acetic Acid, BF(_3)·OEt(_2) Cleavage nih.gov Stable

Reaction Kinetics and Mechanistic Studies

Understanding the reaction kinetics and mechanisms of the transformations involving this compound is fundamental to predicting its reactivity and optimizing reaction conditions. The two primary reaction pathways, nucleophilic substitution at the iodo- group and cleavage of the THP ether, proceed through distinct mechanisms.

The nucleophilic substitution at the primary carbon bearing the iodine atom typically follows a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.org This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group (iodide) departs. masterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.comyoutube.com The rate law is expressed as: Rate = k[R-I][Nu(^-)].

The acid-catalyzed cleavage of the THP ether proceeds through a different mechanism. The reaction is initiated by the protonation of the ether oxygen, which makes the tetrahydropyranyl group a better leaving group. masterorganicchemistry.com The subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion intermediate. youtube.com This intermediate is then trapped by a nucleophile, such as water or an alcohol, to give the deprotected alcohol and a hemiacetal or acetal (B89532) byproduct. total-synthesis.com The rate of this reaction is dependent on the concentration of the substrate and the acid catalyst.

Elucidation of Rate-Determining Steps

In the case of the S(_N)2 reaction at the iodobutyl chain, the reaction occurs in a single concerted step. libretexts.org Therefore, this single step is the rate-determining step. The rate is influenced by factors that affect the energy of the transition state, such as the strength of the nucleophile, the nature of the leaving group, and steric hindrance around the reaction center. numberanalytics.com For a primary alkyl iodide like the one in the title compound, steric hindrance is minimal, favoring the S(_N)2 pathway.

For the acid-catalyzed cleavage of the THP ether, the mechanism involves at least two steps: protonation of the ether oxygen and subsequent cleavage to form a carbocation intermediate. The formation of the relatively stable, resonance-stabilized oxocarbenium ion is generally considered the rate-determining step of this process. youtube.com This is because it involves the breaking of a carbon-oxygen bond, which typically has a higher activation energy than the initial proton transfer step.

Transition State Analysis

The transition state is a high-energy, transient species that exists for a very short time as reactants are converted into products. Its structure and energy are key to understanding the reaction mechanism and kinetics.

For the S(_N)2 displacement of the iodide, the transition state involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry. pressbooks.pubnumberanalytics.com In this arrangement, the incoming nucleophile and the departing iodide ion are positioned on opposite sides of the carbon atom, 180° from each other. The three non-reacting groups on the carbon atom lie in a plane perpendicular to the axis of the incoming and outgoing groups. masterorganicchemistry.com The partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-iodine bond occur simultaneously in this transition state.

In the acid-catalyzed cleavage of the THP ether, the transition state for the rate-determining step resembles the structure of the oxocarbenium ion that is being formed. It involves the elongation and breaking of the C-O bond of the protonated ether. The positive charge is delocalized between the carbon and the oxygen atom of the pyran ring, which lowers the energy of the transition state and facilitates the reaction. The stability of this carbocation intermediate is a key reason why THP ethers are readily cleaved under acidic conditions. youtube.com

Applications As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Heterocyclic Compounds

The dual functionality of 4-Iodobutyl Tetrahydropyranyl Ether makes it an ideal building block for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Preparation of Indoloylguanidine Derivatives

One of the notable applications of this compound is in the preparation of indoloylguanidine derivatives, a class of compounds investigated for their potential as Na+/H+ exchanger inhibitors. chemicalbook.com In these syntheses, the iodo-functionalized butyl chain is typically used to alkylate a nitrogen atom on the indole (B1671886) or a related precursor. Following the construction of the core structure, the THP protecting group can be removed to reveal the hydroxyl group, which may be a key feature for biological activity or a point for further functionalization.

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the iodide in this compound makes it a suitable reagent for the alkylation of various nitrogen-containing nucleophiles. This reaction is a cornerstone for building a wide array of nitrogen-containing heterocycles. For instance, it can be used to introduce a protected hydroxybutyl side chain onto pyrrolidines, piperidines, and other cyclic amines. Subsequent intramolecular cyclization, often after deprotection of the alcohol and conversion to a leaving group, or intermolecular reactions can lead to the formation of more complex bicyclic or polycyclic nitrogenous frameworks.

Synthesis of Oxygen-Containing Heterocycles

The inherent structure of this compound, containing a protected hydroxyl group, makes it a precursor for the synthesis of various oxygen-containing heterocycles. The tetrahydropyran (B127337) (THP) ring itself is a common structural motif in many natural products. researchgate.netyork.ac.uk While the THP group in this reagent is primarily used for protection, the butylene chain can be manipulated to form other oxygen-containing rings. For example, after displacement of the iodide by a suitable nucleophile, the deprotected alcohol can participate in intramolecular cyclization reactions to form substituted tetrahydrofurans or other cyclic ethers.

Utilization in Total Synthesis of Natural Products

The strategic incorporation of small, functionalized building blocks is a key principle in the total synthesis of complex natural products. This compound serves this purpose effectively, providing a four-carbon unit with orthogonal reactivity at each end.

Strategic Incorporation into Carbon Skeletons

In the intricate art of total synthesis, building a complex carbon skeleton often requires a piecemeal approach. This compound can be employed to introduce a four-carbon chain into a growing molecule via nucleophilic substitution of the iodide. This allows for the extension of a carbon backbone, with the protected hydroxyl group carried along for later elaboration. This strategy is particularly useful when a terminal hydroxyl group is required at a late stage of the synthesis, as the robust THP ether can withstand a variety of reaction conditions used to build up the rest of the molecule.

Development of Pharmaceutical Scaffolds and Advanced Materials

The bifunctional nature of this compound, possessing both a reactive alkyl iodide and a protected hydroxyl group, positions it as a valuable intermediate in the synthesis of complex molecular architectures. This versatility extends to the construction of both medicinally relevant scaffolds and novel polymeric materials.

Building Blocks for Medicinal Chemistry

In the landscape of drug discovery, the assembly of complex molecules from smaller, functionalized building blocks is a cornerstone of synthetic strategy. This compound serves as an exemplary building block, introducing a flexible four-carbon chain with a latent hydroxyl group. The tetrahydropyran (THP) ether provides robust protection for the alcohol functionality, stable to a variety of reaction conditions including those that are strongly basic, involve organometallics, or utilize hydrides and alkylating agents. organic-chemistry.org This stability allows for the selective reaction at the iodide terminus without interference from the hydroxyl group.

The tetrahydropyran ring system itself is a recognized scaffold in medicinal chemistry. chemicalbook.compharmablock.com As a bioisostere of cyclohexane, the THP moiety can modulate a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability, and the ether oxygen can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. pharmablock.com

The utility of this compound is demonstrated in its application for creating precursors to biologically active molecules. For instance, it is used in the preparation of indoloylguanidine derivatives, which have been investigated as inhibitors of the Na+/H+ exchanger. The synthesis of chiral building blocks is a critical aspect of modern drug development, aiming to produce single enantiomer drugs with improved efficacy. nih.govmdpi.com The introduction of the 4-(tetrahydropyran-2-yloxy)butyl side chain via nucleophilic substitution with the iodide allows for the incorporation of this flexible, protected hydroxyl-containing fragment into a larger molecular framework. Subsequent deprotection of the THP ether under acidic conditions reveals the hydroxyl group, which can then be used for further functionalization or as a key pharmacophoric feature.

Feature of this compoundAdvantage in Medicinal Chemistry
Iodo Group Reactive site for nucleophilic substitution, enabling attachment to various molecular scaffolds.
Tetrahydropyranyl (THP) Ether Stable protecting group for the hydroxyl functionality, allowing for selective reactions at the other end of the molecule. organic-chemistry.org
Four-Carbon Alkyl Chain Provides a flexible linker to position functional groups in three-dimensional space.
Latent Hydroxyl Group Can be unmasked in a later synthetic step to introduce a key pharmacophoric feature or a point for further diversification.
Tetrahydropyran Moiety Can act as a bioisostere for other cyclic systems and influence properties like solubility and cell permeability. pharmablock.com

Precursors for Polymer and Material Science Applications

The structural attributes of this compound also lend themselves to applications in polymer and material science. The presence of a reactive alkyl iodide and a modifiable protected alcohol allows for its incorporation into polymeric structures through various polymerization techniques.

While direct polymerization of this compound is not commonly reported, its derivatives can be designed as monomers for different types of polymerization. For instance, the iodo group can be converted into a polymerizable functional group. Alternatively, the THP-protected alcohol can be deprotected and the resulting hydroxyl group can be esterified with a polymerizable moiety like an acrylate (B77674) or methacrylate.

A highly relevant study demonstrates the synthesis of 4-iodotetrahydropyran-containing polymers through a Prins cyclization of monomers that possess both an aldehyde and a homoallylic alcohol moiety. rsc.org This method creates the 4-iodotetrahydropyran ring within the polymer backbone. This research highlights the utility of the 4-iodotetrahydropyran unit in creating functional polymers. The iodo-substituent on the polymer can be further modified post-polymerization, for example, through deiodination via reductive hydrogenation. rsc.org This suggests that polymers derived from or containing the this compound moiety could serve as functional materials where the iodine atom acts as a handle for further chemical modification.

Furthermore, the development of novel vinyl ether monomers containing halogen bonding donor moieties for cationic polymerization showcases the interest in incorporating halogen atoms into polymers for directing supramolecular assembly. nih.gov A monomer could be envisioned where the 4-(tetrahydropyran-2-yloxy)butyl group is attached to a vinyl ether, making it amenable to living cationic polymerization. researchgate.net Similarly, the synthesis of epoxide monomers and their subsequent anionic ring-opening polymerization (AROP) presents another avenue where a glycidyl (B131873) ether derivative of 4-butanol tetrahydropyranyl ether could be used to create functional polyethers. rsc.org

Potential Polymerization StrategyMonomer Design from this compoundResulting Polymer Feature
Cationic Polymerization Conversion of the iodo group to a vinyl ether or related function.Poly(vinyl ether) with pendant THP-protected butyl groups.
Anionic Ring-Opening Polymerization (AROP) Conversion of the deprotected alcohol to a glycidyl ether.Polyether with pendant iodo-butyl groups.
Atom Transfer Radical Polymerization (ATRP) Use of the iodo group as an initiator for the polymerization of monomers like styrene (B11656) or acrylates.Block copolymers with a 4-(tetrahydropyran-2-yloxy)butyl terminal group.
Post-Polymerization Modification Incorporation of the 4-iodobutyl group and subsequent reaction of the C-I bond.Functionalized polymers with tailored properties.

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. nih.govnih.gov While there are no direct reports of this compound as a substrate in MCRs in the reviewed literature, its bifunctional nature makes it a highly attractive candidate for the design of novel MCRs.

For this compound to participate in an MCR, one of its functional groups would need to be converted into a reactive species suitable for such a reaction. For example, the iodo group could be transformed into an isocyanide. Isocyanides are key components in many famous MCRs, including the Ugi and Passerini reactions, which are widely used for the rapid generation of libraries of complex, drug-like molecules. nih.gov An isocyanide derived from this compound would introduce a flexible, protected hydroxyl-containing side chain into the MCR adducts.

Alternatively, the protected hydroxyl end could be deprotected and oxidized to an aldehyde. Aldehydes are another common component in MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidinones or the Hantzsch pyridine (B92270) synthesis. rsc.org A 4-iodobutanal (B1206920) derivative would allow for the incorporation of the iodoalkyl chain, which could then be used for subsequent functionalization of the resulting heterocyclic scaffold.

The development of novel MCRs is an active area of research. For instance, a one-pot, four-component domino reaction has been developed for the synthesis of tetrazolyl-tetrahydroisoquinoline derivatives. nih.gov One could envision a scenario where a derivative of this compound, bearing an appropriate functional group, could be integrated into such a cascade reaction to generate novel, complex heterocyclic systems with a flexible side chain that could be used to modulate biological activity or attach to other molecular entities.

MCR ComponentRequired Modification of this compoundExample MCRPotential Product
Isocyanide Conversion of the iodo group to -NCUgi or Passerini Reactionα-acylamino amides or α-acyloxy carboxamides with a pendant protected hydroxyl group.
Aldehyde Deprotection of the THP ether and oxidation of the alcohol to -CHOBiginelli or Hantzsch ReactionDihydropyrimidinones or dihydropyridines with a 4-iodobutyl substituent.
Amine Conversion of the iodo group to -NH2Ugi or other amine-based MCRsDiverse scaffolds with the 4-(tetrahydropyran-2-yloxy)butyl group attached via a nitrogen atom.

Advanced Spectroscopic and Analytical Research Methodologies for 4 Iodobutyl Tetrahydropyranyl Ether

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds. For a molecule like 4-iodobutyl tetrahydropyranyl ether, with its multiple stereocenters and conformational flexibility, advanced NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling network within the butyl chain and the tetrahydropyran (B127337) ring. For instance, the protons on C1' of the butyl chain would show correlations to the protons on C2', which in turn would correlate with protons on C3', and so on. Similarly, the protons on the THP ring would exhibit a distinct pattern of correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is a powerful tool for assigning carbon signals based on their attached protons. For example, the proton signal for the methylene (B1212753) group adjacent to the iodine (C4') would show a cross-peak with the corresponding carbon signal, which would be expected at a relatively low chemical shift due to the shielding effect of iodine.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons on the anomeric carbon of the THP ring (C2) would show a correlation to the oxygen-bound carbon of the butyl chain (C1'), confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is critical for determining stereochemistry and conformation. nanalysis.comcolumbia.edu In this compound, NOESY could be used to determine the relative orientation of the butyl chain with respect to the THP ring. For example, correlations between the anomeric proton (H2) and protons on the butyl chain would indicate a specific spatial arrangement.

A summary of expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on typical values for similar structures. libretexts.orgdocbrown.info

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
THP Ring
C2 (Anomeric)~4.6~98H2 -> C6, C3, C1'
C3~1.5-1.9~30H3 -> C2, C4, C5
C4~1.5-1.9~19H4 -> C3, C5, C6
C5~1.5-1.9~25H5 -> C4, C6, C3
C6~3.5 & ~3.9 (axial & equatorial)~62H6 -> C2, C4, C5
Butyl Chain
C1'~3.4 & ~3.7~67H1' -> C2, C2', C3'
C2'~1.7~30H2' -> C1', C3', C4'
C3'~1.9~33H3' -> C1', C2', C4'
C4'~3.2~7H4' -> C2', C3'

The tetrahydropyran ring exists in a chair conformation, and the molecule as a whole can exhibit conformational exchange. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information about these dynamic processes. nih.gov By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion or rotation around the C-O bond of the ether linkage. modgraph.co.uk For medium-sized molecules, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be a more suitable alternative to NOESY. columbia.edu

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation patterns. chemguide.co.ukwikipedia.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or its fragments. nih.govnih.gov This is invaluable for identifying transient intermediates in a reaction mixture. For example, in a reaction involving the cleavage of the C-I bond, HRMS could be used to identify the resulting carbocation intermediate.

Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), is a powerful technique for elucidating reaction mechanisms. numberanalytics.comwikipedia.org When combined with mass spectrometry, it allows for the tracking of atoms through a chemical transformation. stackexchange.com For example, to study the mechanism of a nucleophilic substitution at the C4' position, one could use a ¹³C labeled nucleophile and analyze the mass of the product to determine if the label has been incorporated. Iodoalkanes typically fragment through the loss of the iodine atom due to the weakness of the C-I bond. jove.comjove.com

A hypothetical fragmentation pattern for this compound in an electron ionization (EI) mass spectrum is outlined below:

m/z Value Proposed Fragment Fragmentation Pathway
298[M]⁺Molecular ion
171[M - I]⁺Loss of iodine radical
101[C₅H₉O₂]⁺Cleavage of the butyl chain
85[C₅H₉O]⁺Fragmentation of the THP ring
57[C₄H₉]⁺Cleavage of the C-O ether bond

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. youtube.comelsevier.com These techniques are complementary and can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be expected to show strong C-O stretching vibrations from the ether linkage in the 1150-1085 cm⁻¹ region. ijrpc.com The C-H stretching and bending vibrations of the alkyl chain and the THP ring would also be prominent.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. A key feature in the Raman spectrum of this compound would be the C-I stretching vibration, which is typically observed in the 480-660 cm⁻¹ range. optica.org This band would be a clear indicator of the presence of the iodo-functional group.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. scirp.org

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H (sp³)Stretching2950-28502950-2850
C-O (Ether)Stretching1150-1085Weak
C-IStretchingWeak480-660
THP RingSkeletal VibrationsFingerprint RegionFingerprint Region

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a non-crystalline compound like this compound at room temperature, this technique is applied to its solid derivatives or co-crystals.

Derivatives for Crystallographic Analysis: The formation of a crystalline derivative is a common strategy to facilitate X-ray diffraction studies. For this compound, a suitable crystalline derivative might be synthesized by reacting the terminal iodide with a molecule known to impart high crystallinity. For instance, reaction with a substituted phenol (B47542) or a heterocyclic compound could yield a solid ether or salt amenable to single crystal growth. The resulting crystal structure would unequivocally confirm the covalent bonding and conformational preferences of the this compound moiety.

Co-crystal Engineering: An alternative approach is the formation of co-crystals, where the target molecule is crystallized alongside a "co-former" through non-covalent interactions, such as hydrogen bonding or halogen bonding. The iodine atom in this compound makes it a potential halogen bond donor. Co-crystallization with halogen bond acceptors, such as pyridines or other Lewis bases, could yield well-ordered crystalline materials. The analysis of such co-crystals would not only reveal the structure of the ether itself but also provide valuable insight into its intermolecular interaction patterns. While specific studies on co-crystals of this compound are not prevalent, the principles of co-crystal engineering are well-established. mdpi.com

Illustrative Data for a Hypothetical Co-crystal:

The following table represents hypothetical crystallographic data that could be obtained from a co-crystal of this compound with a pyridine-based co-former.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2°
Volume1295 ų
Z (Molecules per unit cell)4
Calculated Density1.45 g/cm³
R-factor0.045
Key InteractionsC-I···N halogen bond, C-H···O hydrogen bonds

This data is illustrative and not based on published experimental results for this specific co-crystal.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives

The tetrahydropyranyl (THP) ether group, when attached to a prochiral alcohol, creates a new stereocenter at the anomeric carbon (C-2) of the tetrahydropyran ring. organic-chemistry.org This results in the formation of diastereomers. If the original alcohol is itself chiral, the introduction of the THP group can lead to a mixture of diastereomers whose ratio can be difficult to determine by standard spectroscopic methods like NMR. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exceptionally sensitive to stereochemistry.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength. For a chiral derivative of this compound, these techniques could be employed to determine the enantiomeric excess (ee) or diastereomeric excess (de).

The process would involve the synthesis of a chiral, non-racemic derivative. For example, if this compound were prepared from a chiral alcohol, the resulting diastereomers would exhibit distinct CD and ORD spectra. The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of the chromophores in the molecule, are directly related to the absolute configuration and the enantiomeric purity.

Application to Enantiomeric Excess (ee) Determination: To determine the enantiomeric excess of a chiral derivative, one would first need to obtain the CD or ORD spectrum of a pure enantiomer. This reference spectrum would then be compared to the spectrum of the sample with unknown enantiomeric composition. The ratio of the signal intensity of the unknown sample to that of the pure enantiomer provides a direct measure of the enantiomeric excess. While specific CD or ORD data for chiral derivatives of this compound are not available in the searched literature, the general applicability of these methods for ee determination is well-established for a wide range of chiral molecules. wikipedia.org

Illustrative Chiroptical Data for a Hypothetical Chiral Derivative:

This table presents hypothetical CD data for the enantiomers of a chiral derivative of this compound.

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(R)-enantiomer220+15,000
(S)-enantiomer220-15,000

This data is illustrative and not based on published experimental results for this specific derivative. A sample with a positive CD signal at 220 nm would indicate an excess of the (R)-enantiomer, and the magnitude of the signal would be proportional to the enantiomeric excess.

Computational Chemistry and Theoretical Studies on 4 Iodobutyl Tetrahydropyranyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Iodobutyl Tetrahydropyranyl Ether, such studies would provide invaluable information about its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. At present, no published data exists detailing the HOMO-LUMO gap or the specific spatial distribution of these orbitals for this compound. Such an analysis would clarify the molecule's electrophilic and nucleophilic sites, offering predictive power for its behavior in chemical reactions.

Electrostatic Potential and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. There are currently no available ESP maps or detailed Mulliken or Natural Bond Orbital (NBO) charge distribution analyses for this compound in the scientific literature. This information would be instrumental in understanding its intermolecular interactions and predicting its behavior in polar and nonpolar environments.

Reaction Pathway Modeling and Transition State Characterization

Modeling reaction pathways is a powerful tool for elucidating reaction mechanisms and predicting reaction kinetics. For a molecule like this compound, which contains two key reactive sites (the C-I bond and the THP ether), such studies would be particularly insightful.

Calculation of Activation Energies and Reaction Enthalpies

The calculation of activation energies (Ea) and reaction enthalpies (ΔH) for reactions involving this compound, such as nucleophilic substitution at the iodobutyl chain or the cleavage of the THP ether, has not been reported. This data is essential for understanding the feasibility and kinetics of its various potential transformations.

Solvent Effects on Reaction Mechanisms

The role of the solvent is critical in many chemical reactions. Theoretical studies on the influence of different solvent environments on the reaction mechanisms of this compound are absent from the current body of scientific literature. Such studies, often employing continuum solvation models or explicit solvent molecules, would provide a more realistic picture of its reactivity in solution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are key to its function and reactivity. For a flexible molecule like this compound, these aspects are of particular interest.

Currently, there are no published studies on the detailed conformational analysis or molecular dynamics (MD) simulations of this compound. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, while MD simulations would provide insights into its dynamic behavior over time, including the flexibility of the butyl chain and the puckering of the tetrahydropyran (B127337) ring.

Preferred Conformations and Energy Minima

The conformational landscape of this compound is primarily determined by the rotational possibilities around its single bonds. The tetrahydropyran (THP) ring typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org The exocyclic 4-iodobutyl ether substituent can exist in various conformations due to rotation around the C-C and C-O bonds.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to determine the relative energies of these different conformations and identify the global energy minimum, which represents the most stable structure. osti.gov For the analogous 1-iodobutane, ab initio calculations have identified multiple conformers, including anti-anti (aa), gauche-anti (ga), and gauche-gauche (gg) forms, with distinct energy levels. osti.gov It is expected that this compound would exhibit a similar set of low-energy conformers for its butyl chain.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-I)Relative Energy (kcal/mol)
Anti-Anti (aa)~180°0.00
Gauche-Anti (ga)~60°0.5 - 1.0
Anti-Gauche (ag)~180°0.6 - 1.2
Gauche-Gauche (gg)~60°1.5 - 2.5

Note: This table presents hypothetical data based on typical energy differences observed in similar iodoalkanes and substituted tetrahydropyrans. Actual values would require specific quantum chemical calculations.

Intermolecular Interactions and Solvation Effects

The intermolecular interactions of this compound are crucial for understanding its physical properties and behavior in solution. The molecule possesses several sites for non-covalent interactions: the ether oxygen can act as a hydrogen bond acceptor, while the iodine atom can participate in halogen bonding. libretexts.orgmdpi.com The alkyl chain contributes to van der Waals interactions.

Computational studies on similar halogenated organic molecules have shown that halogen bonds can play a significant role in stabilizing crystal lattices and influencing molecular recognition. mdpi.com In the context of this compound, the iodine atom could form halogen bonds with electron-donating species.

Solvation effects are critical in determining the reactivity and conformational equilibrium of the molecule in different solvents. taylorandfrancis.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), and explicit solvent models, where individual solvent molecules are included in the calculation, can be used to simulate the influence of the solvent environment. taylorandfrancis.comacs.org The choice of solvent can affect the relative energies of the conformers and the transition states of reactions. For instance, polar solvents would be expected to stabilize more polar conformers. The relative polarity of ethers like tetrahydrofuran (B95107) (THF) is known, and similar considerations would apply to this compound. rochester.edu

Table 2: Predicted Solvation Free Energies in Different Solvents

SolventDielectric ConstantPredicted Solvation Free Energy (kcal/mol)
Hexane1.88-2.5
Diethyl Ether4.34-4.0
Tetrahydrofuran (THF)7.6-4.5
Dichloromethane8.93-5.0
Water80.1-3.0

Note: This table contains illustrative values to demonstrate the expected trend of increasing solvation energy with solvent polarity, with a notable exception for water where hydrophobic effects would be significant. Precise values require specific computational modeling.

Rational Design of Novel Reactions and Derivations

Computational chemistry is a powerful tool for the rational design of new reactions and derivatives of this compound. By modeling reaction pathways and transition states, it is possible to predict the feasibility and selectivity of potential chemical transformations. mdpi.com

For instance, the C-I bond is a key reactive site, susceptible to nucleophilic substitution and various coupling reactions. Computational modeling can help in selecting appropriate nucleophiles and reaction conditions to achieve desired products. The stability of carbocation intermediates, which could be formed during certain reactions, can also be assessed. nih.gov

Furthermore, theoretical calculations can guide the design of new molecules with specific properties. By modifying the structure of this compound in silico—for example, by replacing the iodine with other functional groups or altering the alkyl chain length—it is possible to screen a large number of potential derivatives for desired electronic, steric, or bioactive properties before undertaking their synthesis. mdpi.com This computational pre-screening can significantly accelerate the discovery and development of new chemical entities. The synthesis of various substituted tetrahydropyrans has been a subject of interest, and computational insights can aid in planning these synthetic routes. nsf.govnih.gov

Table 3: Computationally Screened Reaction Types and Predicted Feasibility

Reaction TypeProposed ReagentPredicted Activation Energy (kcal/mol)Predicted Feasibility
SN2 SubstitutionSodium Azide15 - 20High
Grignard FormationMagnesium10 - 15High
Suzuki CouplingArylboronic acid, Pd catalyst20 - 25Moderate
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst22 - 28Moderate

Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can be used to predict the feasibility of different reactions. The activation energies are representative ranges for such transformations.

Future Perspectives and Emerging Research Avenues for 4 Iodobutyl Tetrahydropyranyl Ether

Sustainable and Green Chemistry Approaches in its Application

The principles of green chemistry are increasingly influencing the design and implementation of chemical syntheses. For a compound like 4-Iodobutyl Tetrahydropyranyl Ether, which is primarily a synthetic intermediate, the focus of green chemistry lies in both its synthesis and its subsequent applications.

Future research will likely prioritize the development of more sustainable methods for the synthesis of THP ethers in general, and by extension, this compound. Traditional methods often rely on volatile organic compounds (VOCs) as solvents. nih.gov A shift towards greener alternatives is already underway. For instance, the use of cyclopentyl methyl ether (CPME), an eco-friendly solvent, has been shown to be effective for the synthesis of THP ethers. rsc.org Another promising approach involves the use of natural deep eutectic solvents (NADESs), which can act as both the catalyst and the reaction medium, offering a simple, scalable, and sustainable route to THP ethers. frontiersin.org These bio-inspired solvents are often biodegradable and non-toxic, significantly reducing the environmental impact of the synthesis. nih.gov

In the application of this compound, green chemistry principles can be applied by designing reaction pathways that are more atom-economical and generate less waste. The development of catalytic reactions that proceed under mild conditions with high selectivity will be crucial. Furthermore, the use of solvent-free reaction conditions, where possible, will also contribute to a greener chemical process. ntu.edu.sgmdpi.com

To quantify the "greenness" of these new synthetic routes, various metrics are employed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). cam.ac.ukmdpi.comresearchgate.net Future research will likely see a greater emphasis on the evaluation of synthetic pathways for this compound and its derivatives using these metrics to ensure that sustainability is a key consideration from the outset.

Table 1: Key Green Chemistry Metrics
MetricDescriptionSignificance in Sustainable Synthesis
Atom Economy (AE)A measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product.Highlights reactions that are inherently less wasteful.
Reaction Mass Efficiency (RME)Takes into account the yield and stoichiometry of the reaction, providing a more realistic measure of the mass efficiency of a process. mdpi.comProvides a more comprehensive assessment of waste generation than atom economy alone.
Process Mass Intensity (PMI)The ratio of the total mass of materials used (reactants, solvents, reagents, process aids) to the mass of the final product. mdpi.comA key metric for evaluating the overall environmental impact of a manufacturing process.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are discovered and optimized, particularly in the pharmaceutical and materials science industries. nih.govcmu.edu this compound, as a bifunctional building block, is well-suited for integration into such automated platforms. nih.govresearchgate.netaxispharm.com

Automated synthesis systems, often utilizing flow chemistry, allow for the rapid and systematic exploration of reaction conditions and the generation of libraries of compounds. mdpi.comresearchgate.netgoogle.com The distinct reactivity of the iodo and THP-protected hydroxyl groups in this compound allows for its sequential functionalization. For instance, an automated platform could first perform a cross-coupling reaction at the C-I bond and then, in a subsequent step, deprotect the THP ether to reveal the hydroxyl group for further transformation. This modular approach is highly amenable to the logic of automated synthesis. researchgate.netelsevierpure.com

The use of solid-supported reagents and scavengers in flow chemistry setups can further streamline the synthesis and purification process, making it more efficient and less labor-intensive. google.com Future research will likely focus on developing robust and reliable protocols for the use of this compound in these automated systems. This could involve the development of pre-packed cartridges or modules containing the building block and the necessary reagents for specific transformations, simplifying the process for non-specialist users. nih.gov The ability to rapidly synthesize a diverse range of molecules from a common starting material like this compound will significantly accelerate the discovery of new bioactive molecules and functional materials. researchgate.net

Novel Catalyst Development for its Transformations

The development of novel and highly efficient catalysts is central to unlocking the full synthetic potential of this compound. Research in this area is likely to focus on two main aspects: the activation of the C-I bond and the functionalization of the tetrahydropyran (B127337) ring itself.

The carbon-iodine bond is a versatile functional group that can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.govnih.govmdpi.comrsc.org Future research will aim to develop catalysts that can perform these reactions under milder conditions, with higher turnover numbers, and with greater functional group tolerance. This will enable the efficient coupling of the 4-(tetrahydropyranyloxy)butyl moiety to a wide variety of other molecular fragments. Furthermore, the development of catalysts for the direct C-H activation of the tetrahydropyran ring would open up new avenues for the late-stage functionalization of molecules containing this motif. mdpi.comresearchgate.netaxispharm.comelsevierpure.com

Given the importance of the THP protecting group, the development of new catalysts for its introduction and removal is also an active area of research. While traditional methods often rely on strong acids, newer catalysts are being developed that are milder and more selective. researchgate.netrsc.orgnih.govresearchgate.net This includes heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and organocatalysts, which avoid the use of potentially toxic metals. The development of catalysts that can selectively deprotect the THP group in the presence of other acid-sensitive functionalities is a particularly important goal.

Table 2: Examples of Catalytic Transformations Relevant to this compound
Reaction TypeCatalyst ClassPotential Application
Suzuki CouplingPalladium-based catalystsFormation of C-C bonds by coupling the iodobutyl group with boronic acids. mdpi.com
Sonogashira CouplingPalladium/Copper co-catalysisFormation of C-C triple bonds by coupling the iodobutyl group with terminal alkynes.
Heck CouplingPalladium-based catalystsFormation of C-C double bonds by coupling the iodobutyl group with alkenes.
C-H ActivationTransition metal catalysts (e.g., Rh, Ru, Pd)Direct functionalization of the tetrahydropyran ring. axispharm.com
Tetrahydropyranylation/DeprotectionHeterogeneous acid catalysts, OrganocatalystsGreener and more selective protection and deprotection of the hydroxyl group. researchgate.net

Exploration of New Chemical Space and Bioactive Molecules

The tetrahydropyran (THP) moiety is a common feature in many natural products and biologically active molecules. researchgate.netmdpi.commoravek.comnih.gov Its ability to act as a bioisostere for other cyclic systems, such as cyclohexane, while offering improved physicochemical properties like solubility, makes it an attractive scaffold in drug discovery. researchgate.netjnanoworld.com this compound serves as a valuable starting material for the synthesis of novel THP-containing molecules, allowing for the exploration of new chemical space. cmu.eduharth-research-group.orgfrontiersin.org

The iodobutyl chain provides a handle for the introduction of a wide variety of functional groups and molecular fragments through nucleophilic substitution or cross-coupling reactions. This allows for the systematic modification of the molecule and the exploration of structure-activity relationships (SAR). The THP-protected hydroxyl group can be unmasked at a later stage in the synthesis to introduce further diversity or to act as a key interacting group with a biological target.

Future research in this area will likely involve the use of this compound in the synthesis of libraries of compounds for screening against a range of biological targets. The development of efficient and modular synthetic routes will be key to accessing a diverse range of structures. Furthermore, the incorporation of the 4-(tetrahydropyranyloxy)butyl moiety into known bioactive scaffolds could lead to the development of new drug candidates with improved pharmacokinetic and pharmacodynamic properties. The use of the iodine atom for the introduction of radioisotopes, such as iodine-124 or iodine-131, could also be explored for the development of new radiopharmaceuticals for imaging or therapy. nih.govresearchgate.netmoravek.comnih.gov

Synergistic Research with Material Science and Nanotechnology

The unique properties of this compound also make it a promising candidate for applications in material science and nanotechnology. The ability to undergo controlled polymerization and to be grafted onto surfaces opens up possibilities for the creation of novel functional materials.

The iodo-functional group can act as an initiator for controlled radical polymerization techniques, such as reverse iodine transfer polymerization (RITP), allowing for the synthesis of well-defined polymers with a THP-protected hydroxyl group in the side chain. ntu.edu.sgresearchgate.netgoogle.com These protected hydroxyl groups can then be deprotected to yield hydrophilic polymers or can be further functionalized to introduce other chemical moieties. This approach could be used to create a variety of functional polymers, including stimuli-responsive polymers that change their properties in response to changes in their environment, such as pH or temperature. nih.govresearchgate.netfrontiersin.org

In the field of nanotechnology, this compound can be used to functionalize the surface of nanoparticles. rsc.orgmdpi.comjnanoworld.comrsc.org The iodo group can be used to attach the molecule to the nanoparticle surface, while the THP-protected hydroxyl group can be used to attach other molecules, such as targeting ligands or drugs. The THP ether linkage can also be designed to be cleavable under specific conditions, allowing for the controlled release of the attached molecules. cam.ac.ukaxispharm.comrsc.org This could have applications in the development of new drug delivery systems and diagnostic tools. Furthermore, the self-assembly of amphiphilic block copolymers prepared using iodoalkyl-terminated polymers is another promising area of research, with potential applications in the creation of nanostructured materials. nih.govfrontiersin.orgresearchgate.netnih.govmdpi.comharth-research-group.org

Table 3: Potential Applications in Material Science and Nanotechnology
Application AreaRole of this compoundPotential Outcome
Functional PolymersAs an initiator or functional monomer in controlled polymerization. ntu.edu.sgSynthesis of stimuli-responsive polymers, biocompatible materials, and polymer coatings. researchgate.netfrontiersin.org
Surface ModificationAs a linker for grafting polymers or other molecules to surfaces. researchgate.netresearchgate.netnih.govCreation of surfaces with tailored properties, such as hydrophilicity, biocompatibility, or specific binding capabilities. nih.govmdpi.comelsevierpure.com
Nanoparticle FunctionalizationAs a bifunctional linker for attaching targeting ligands and therapeutic agents to nanoparticles. rsc.orgjnanoworld.comDevelopment of targeted drug delivery systems and advanced diagnostic probes. rsc.org
Drug Delivery SystemsAs a component of cleavable linkers for the controlled release of drugs. cam.ac.ukaxispharm.comrsc.orgImproved therapeutic efficacy and reduced side effects of drugs.

Q & A

Q. How to resolve contradictions in THP deprotection literature?

  • Case Example : Early reports claimed THP thioethers are easily hydrolyzed, but later studies showed resistance to cleavage. Validate methods via controlled experiments (e.g., TLC monitoring) and cross-reference multiple sources .
  • Best Practice : Prefer recent protocols (post-2000) using TESOTf or heterogeneous acids (e.g., SANM) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.